molecular formula C14H10ClFN2O B2958899 2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 883032-29-9

2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2958899
CAS No.: 883032-29-9
M. Wt: 276.7
InChI Key: DUZLGCVFNSELGL-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the reaction of 2-chloro-6-fluoroaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a cyclization process to form the quinazolinone ring. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine gas or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorophenylacetic acid
  • 2-chloro-6-fluorobenzaldehyde
  • 2-chloro-6-fluorophenylboronic acid

Uniqueness

2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific structural features and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O/c15-9-5-3-6-10(16)12(9)13-17-11-7-2-1-4-8(11)14(19)18-13/h1-7,13,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZLGCVFNSELGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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